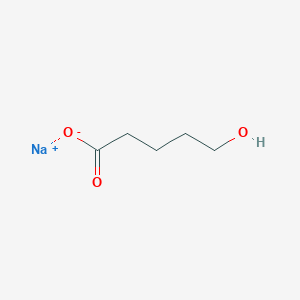

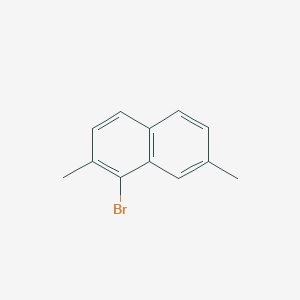

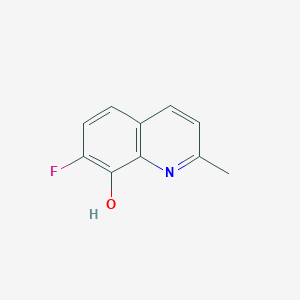

![molecular formula C10H22N2O2 B3041880 N-Boc-[(R)-1-(aminomethyl)-2-methylpropyl]amine CAS No. 400652-50-8](/img/structure/B3041880.png)

N-Boc-[(R)-1-(aminomethyl)-2-methylpropyl]amine

Descripción general

Descripción

“N-Boc-[®-1-(aminomethyl)-2-methylpropyl]amine” is a chemical compound with the CAS Number: 400652-50-8 and a linear formula of C10H22N2O2 . Its IUPAC name is ®-tert-butyl 1-amino-3-methylbutan-2-ylcarbamate . The compound has a molecular weight of 202.3 .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as “N-Boc-[®-1-(aminomethyl)-2-methylpropyl]amine”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The InChI code for “N-Boc-[®-1-(aminomethyl)-2-methylpropyl]amine” is 1S/C10H22N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13)/t8-/m0/s1 .Chemical Reactions Analysis

The Boc group in “N-Boc-[®-1-(aminomethyl)-2-methylpropyl]amine” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The N-Boc group serves as a protective moiety for amines during synthetic processes. In medicinal chemistry, this compound finds applications in the synthesis of pharmaceuticals. By temporarily masking the amine functionality, researchers can selectively modify other parts of the molecule without affecting the amine group. Afterward, deprotection of the N-Boc group reveals the active amine, allowing for targeted drug design and optimization .

Peptide Synthesis

Peptides and proteins often contain multiple amino groups. N-Boc protection facilitates peptide assembly by preventing unwanted side reactions during coupling steps. Researchers use N-Boc-protected amino acids to build complex peptide sequences, ensuring precise control over peptide elongation and minimizing racemization. Subsequent deprotection reveals the desired peptide structure .

Organic Synthesis and Chemical Transformations

The stability of the N-Boc group under various conditions makes it valuable in organic synthesis. Chemists use it to protect amines during reactions involving strong bases, nucleophiles, or acidic conditions. Additionally, N-Boc-protected amines serve as versatile intermediates for the preparation of diverse organic compounds, including natural products and functional materials .

Green Chemistry and Sustainable Processes

Recent advancements emphasize green and sustainable approaches. Researchers have explored N-Boc protection using eco-friendly solvents like glycerol and ionic liquids. These alternatives reduce environmental impact and enhance safety. For instance, glycerol-based protocols allow N-Boc protection at room temperature without the need for toxic reagents or harsh conditions .

Continuous Flow Chemistry

Solid Brønsted acid catalysts, such as H-BEA zeolite, enable continuous N-Boc deprotection of amines in flow reactors. This efficient method avoids additional workup steps and achieves high yields of N-Boc-deprotected amines. The continuous flow approach enhances scalability and process efficiency .

Materials Science and Surface Modification

N-Boc-protected amines play a role in modifying surfaces and functionalizing materials. By attaching N-Boc-protected molecules to surfaces, researchers can tailor properties like wettability, adhesion, and reactivity. Subsequent deprotection allows controlled release of active functional groups, making this technique useful in coatings, sensors, and biomaterials .

Mecanismo De Acción

Target of Action

N-Boc-[®-1-(aminomethyl)-2-methylpropyl]amine, also known as Carbamic acid, [(1R)-1-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester, is a compound used in organic synthesis . The primary targets of this compound are amines, specifically primary and secondary aliphatic amines, and aromatic amines .

Mode of Action

The compound acts as a protecting group for amines in organic synthesis . It reacts with amines to form N-Boc protected amines, which can be efficiently converted to amides . The reactions involve the use of isocyanate intermediates, which are generated in situ .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of amides from amines . Amides are important in nature as they provide the main amino acid linkage in peptides and proteins . They are also frequently found in many natural products and biologically active compounds .

Pharmacokinetics

The compound’s adme properties would likely be influenced by factors such as its molecular weight and structure .

Result of Action

The result of the compound’s action is the efficient conversion of amines to amides . This is particularly useful in the synthesis of peptides and proteins, as well as in the production of various biologically active compounds .

Action Environment

The action of N-Boc-[®-1-(aminomethyl)-2-methylpropyl]amine can be influenced by various environmental factors. For example, the use of a catalyst can lower the required reaction temperature . Additionally, the reaction can be conducted in a continuous flow reactor with a low-boiling solvent, which facilitates product separation and enhances efficiency and productivity relative to a batch process .

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[(2R)-1-amino-3-methylbutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTZYOHYPBQYAX-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CN)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401164968 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-1-(aminomethyl)-2-methylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-[(R)-1-(aminomethyl)-2-methylpropyl]amine | |

CAS RN |

400652-50-8 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-1-(aminomethyl)-2-methylpropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400652-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(1R)-1-(aminomethyl)-2-methylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

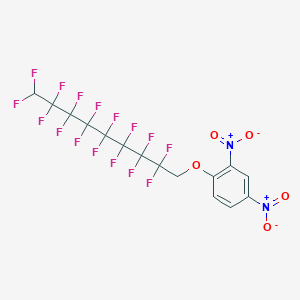

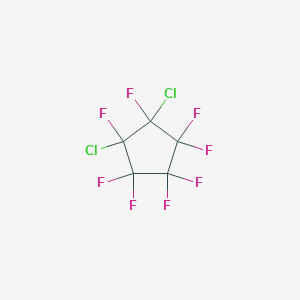

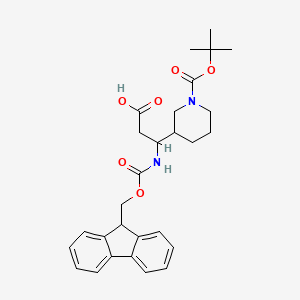

![2-[Chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B3041799.png)

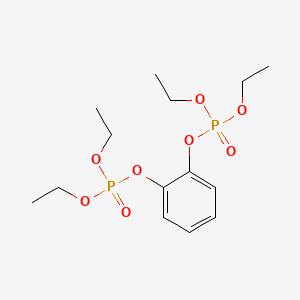

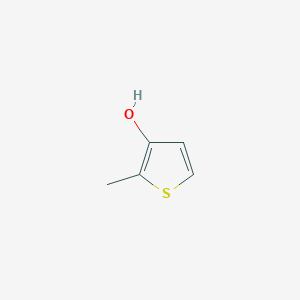

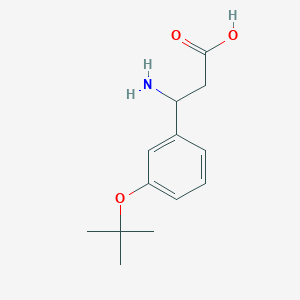

![4-[(Trifluoromethyl)thio]iodobenzene](/img/structure/B3041801.png)

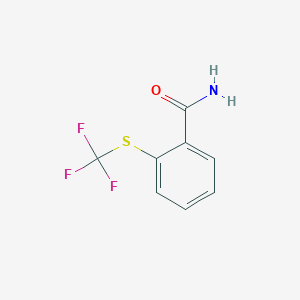

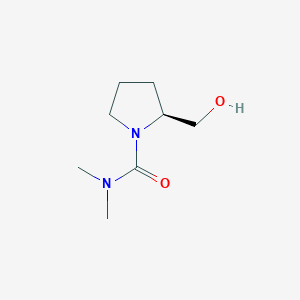

![2,6-dimethyl-3-(1H-pyrazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B3041809.png)